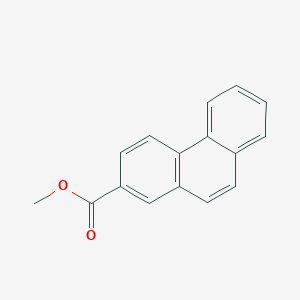

Methyl phenanthrene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl phenanthrene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXRQOKSTOTYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498896 | |

| Record name | Methyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25308-63-8 | |

| Record name | Methyl phenanthrene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl Phenanthrene 2 Carboxylate

Classical and Modern Approaches to Phenanthrene-2-carboxylic Acid Precursor Synthesis

The synthesis of the carboxylic acid precursor is a critical step that can be achieved through various methodologies, ranging from classical oxidation reactions to more modern biochemical approaches.

Oxidation of 2-Acetylphenanthrene (B184642) Derivatives

A well-established method for the synthesis of phenanthrene-2-carboxylic acid involves the oxidation of 2-acetylphenanthrene. prepchem.com This classical approach often utilizes a haloform reaction, where the acetyl group is converted into a carboxyl group.

One specific procedure involves refluxing 2-acetylphenanthrene with a sodium hypochlorite (B82951) solution. The ketone group at the 2-position of the phenanthrene (B1679779) ring is oxidized to the corresponding carboxylic acid. The resulting crude acid can then be precipitated by acidification and further purified. A similar procedure has been documented for the synthesis of the isomeric phenanthrene-3-carboxylic acid from 3-acetylphenanthrene, yielding 51% of the product. prepchem.com

Table 1: Oxidation of Acetylphenanthrene Derivatives

| Starting Material | Oxidizing Agent | Product | Reported Yield |

| 2-Acetylphenanthrene | Sodium Hypochlorite | Phenanthrene-2-carboxylic acid | - |

| 3-Acetylphenanthrene | Not Specified | Phenanthrene-3-carboxylic acid | 51% prepchem.com |

Patented Multi-Step Synthesis via Intermediate Compounds

Multi-step synthetic strategies, often detailed in patents, provide alternative routes to phenanthrene-2-carboxylic acid. These methods can involve the construction of the phenanthrene ring system from simpler molecules or the functionalization of a pre-existing phenanthrene core.

Notable historical syntheses of the phenanthrene skeleton include the Haworth synthesis and the Bardhan-Sengupta synthesis . researchgate.netquimicaorganica.orgchemistry-online.com The Haworth method typically starts with naphthalene (B1677914) and succinic anhydride, proceeding through Friedel-Crafts acylation and Clemmensen reduction steps to build the additional ring. quimicaorganica.orgchemistry-online.com The Bardhan-Sengupta synthesis involves constructing an intermediate cycle which is then aromatized using selenium and heat. researchgate.netquimicaorganica.org

A patented process for producing 2,2'-diphenic acid from phenanthrene highlights the complexities of selective oxidation. google.com This process uses peracetic acid to oxidize phenanthrene, demonstrating a method to functionalize the phenanthrene core, which could be adapted for the synthesis of other carboxylated derivatives. google.com

Direct Carboxylation of Phenanthrene (Biochemical Methods)

Modern approaches include biochemical methods that offer a more direct route to phenanthrene-2-carboxylic acid. These methods are particularly noted in the context of anaerobic biodegradation of phenanthrene.

Research has shown that certain sulfidogenic consortia can directly carboxylate phenanthrene as an initial step in its metabolism. nih.govasm.org In these microbial systems, phenanthrene is converted to phenanthrenecarboxylic acid. nih.gov Studies using [¹³C]bicarbonate have confirmed that CO₂ is incorporated directly into the phenanthrene molecule. nih.govasm.org This enzymatic carboxylation is a key activation step, making the stable aromatic ring susceptible to further degradation. asm.org While the exact position of carboxylation was initially just identified as a phenanthrenecarboxylic acid, further evidence points to phenanthrene-2-carboxylic acid as a key intermediate in these anaerobic pathways. nih.govasm.org This biological transformation represents a potential green chemistry route for the synthesis of this precursor.

Esterification Techniques for the Formation of Methyl Phenanthrene-2-carboxylate

Once phenanthrene-2-carboxylic acid is obtained, the final step is its conversion to the methyl ester. This is typically achieved through esterification reactions.

Acid-Catalyzed Esterification

The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer-Speier esterification , or simply Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net This equilibrium reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon. masterorganicchemistry.com

Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, forming a protonated ester. masterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com To drive the equilibrium towards the product side and achieve high yields, a large excess of the alcohol is typically used, and sometimes water is removed as it is formed. masterorganicchemistry.comyoutube.com

Table 2: Conditions for Fischer Esterification

| Reactants | Catalyst | Key Conditions |

| Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄, HCl) | Excess alcohol, Heat, Possible removal of water masterorganicchemistry.comyoutube.com |

Alternative Esterification Reagents and Conditions

While Fischer esterification is robust, alternative methods exist that can be advantageous under specific circumstances, such as with acid-sensitive substrates or for achieving milder reaction conditions.

DCC and DMAP (Steglich Esterification) : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate, which is subsequently attacked by the alcohol to form the ester. organic-chemistry.org This method is known for its mild conditions. organic-chemistry.org

Peptide Coupling Reagents : Reagents like TBTU, TATU, or COMU, typically used in peptide synthesis, can effectively catalyze the esterification of carboxylic acids with alcohols at room temperature in the presence of an organic base. organic-chemistry.org

Sulfuryl Fluoride (B91410) (SO₂F₂) : A more recent development involves the use of sulfuryl fluoride to mediate the dehydrative coupling of carboxylic acids and alcohols. This method is efficient at room temperature and shows broad substrate compatibility. organic-chemistry.org

Katritzky Salts : An automatable esterification has been developed using Katritzky salts derived from alkylamines, which react with carboxylic acids. rsc.org This method provides an alternative to traditional amide coupling and is tolerant of various functional groups. rsc.org

Table 3: Comparison of Selected Esterification Methods

| Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Alcohol, Strong Acid Catalyst | Reflux/Heat | Inexpensive reagents youtube.com |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Mild, Room Temperature | Good for sterically hindered or acid-labile substrates organic-chemistry.org |

| Sulfuryl Fluoride | Alcohol, SO₂F₂ | Room Temperature | High efficiency, mild conditions, broad scope organic-chemistry.org |

| Katritzky Salts | Alkylamine-derived salt, Carboxylic acid, Base, Promoter (e.g., KI) | Mild | Automatable, tolerant of functional groups rsc.org |

Advanced Synthetic Strategies and Total Synthesis Efforts for Functionalized Phenanthrene Esters

The development of sophisticated synthetic methods has enabled the efficient construction of functionalized phenanthrene esters like this compound. These strategies often involve the formation of the core phenanthrene structure through modern coupling reactions and cyclization techniques.

One prominent advanced strategy involves the use of transition-metal catalysis. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to construct the biaryl linkage that is a key feature of the phenanthrene skeleton. This can be followed by an intramolecular cyclization to form the final tricyclic system. For instance, a biaryl precursor can be synthesized via a Suzuki coupling, which then undergoes a palladium-catalyzed intramolecular C-H arylation to furnish the phenanthrene ring. Subsequent esterification of the carboxylic acid group at the 2-position yields the target methyl ester.

Another powerful approach is photochemical synthesis. The photocyclization of stilbene (B7821643) derivatives, known as the Mallory reaction, is a classic and effective method for forming the phenanthrene core. tandfonline.com This reaction proceeds via a 6π-electrocyclization upon UV irradiation, forming a dihydrophenanthrene intermediate that is then oxidized to the aromatic phenanthrene. emerald.comacs.org By using a stilbene precursor with appropriate substituents, phenanthrene-2-carboxylic acid can be synthesized, which is then esterified to the methyl ester. tandfonline.com This method's utility has been demonstrated in the synthesis of various substituted phenanthrenes, including nitrophenanthrenes, which can be challenging to access through other routes. psu.edu

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating the synthesis of phenanthrene derivatives. nih.govat.uaresearchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ijnrd.orgscholarsresearchlibrary.com This technique has been applied to various steps in the synthesis of polycyclic aromatic hydrocarbons, including coupling reactions and cyclizations. For example, microwave heating can be used to drive the palladium-catalyzed C-H activation/cyclization step in the synthesis of the phenanthrene core. nih.gov

The following table summarizes some advanced synthetic strategies that can be applied to the synthesis of functionalized phenanthrene esters.

Table 1: Advanced Synthetic Strategies for Functionalized Phenanthrene Esters

| Strategy | Key Reaction | Catalyst/Reagent | Precursor Type | Product | Ref. |

|---|---|---|---|---|---|

| Palladium-Catalyzed Tandem Reaction | γ-C(sp²)-H Arylation/Cyclization | Pd(OAc)₂ | Aryl iodides and β,γ-unsaturated carboxylic acids | Substituted Phenanthrenes | emerald.com |

| Photochemical Rearrangement | 6π-Electrocyclization | UV light | Diarylethenes | Functionalized Phenanthrenes | emerald.com |

| Microwave-Assisted Coupling | Nucleophilic Substitution | Microwave Irradiation | Polycyclic aromatic halides and nucleophiles | Substituted Phenanthrenes | nih.gov |

| Transition-Metal Catalyzed Cycloisomerization | 6-endo-dig Cyclization | PtCl₂, AuCl, etc. | Biphenyls with an alkyne unit | Substituted Phenanthrenes | nih.gov |

| Aromatization-Assisted Ring-Closing Metathesis | RCM/Dehydration | Grubbs Catalyst | Diene precursors | Phenanthrene derivatives | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of this compound synthesis, these approaches focus on the use of less hazardous reagents, renewable feedstocks, and more energy-efficient reaction conditions.

A key area of development is the use of greener catalysts. For the esterification of phenanthrene-2-carboxylic acid, traditional methods often rely on strong mineral acids like sulfuric acid, which can generate significant waste. masterorganicchemistry.commasterorganicchemistry.com Research has focused on developing solid acid catalysts that are reusable and produce less waste. mdpi.com For instance, supported iron oxide nanoparticles have been shown to be effective and recoverable catalysts for the solvent-free esterification of various carboxylic acids. mdpi.com Similarly, amphiphilic Brønsted acidic ionic liquids have been used as dual solvent-catalysts for esterification under mild, solvent-free conditions. emerald.com

Solvent-free or "neat" reaction conditions represent another important green chemistry approach. tandfonline.commdpi.com By eliminating the solvent, these methods reduce waste and can simplify product purification. Mechanochemistry, where reactions are induced by mechanical force in a ball mill, has been successfully applied to the solvent-free esterification of carboxylic acids at room temperature. nih.gov

Furthermore, the use of microwave irradiation, as mentioned in the advanced strategies, is also considered a green technique. It often leads to shorter reaction times, which translates to lower energy consumption. ijnrd.orgscholarsresearchlibrary.com Microwave-assisted organic synthesis (MAOS) can also enable the use of less toxic solvents or even solvent-free conditions. nih.gov

The following table provides examples of green chemistry approaches relevant to the synthesis of this compound.

Table 2: Green Chemistry Approaches in Phenanthrene Ester Synthesis

| Green Approach | Specific Method | Catalyst/Conditions | Advantage | Ref. |

|---|---|---|---|---|

| Catalysis | Heterogeneous Catalysis | Supported Iron Oxide Nanoparticles | Recoverable and reusable catalyst, solvent-free conditions | mdpi.com |

| Brønsted Acidic Ionic Liquids | Dual solvent-catalyst | Mild conditions, solvent-free, reusable catalyst | emerald.com | |

| Surfactant-combined catalysts | Dodecylbenzene sulfonic acid (DBSA) | Room temperature, solvent-free | psu.edu | |

| Alternative Energy Sources | Microwave-Assisted Synthesis | Microwave Irradiation | Faster reactions, higher yields, reduced energy consumption | researchgate.netijnrd.orgscholarsresearchlibrary.comnih.gov |

| Solvent-Free Synthesis | Mechanochemistry | High-Speed Ball-Milling | Room temperature, solvent-free, rapid reaction | nih.gov |

| Neat Reaction | Silphos [PCl₃-n(SiO₂)n] | Room temperature, solvent-free, simple work-up | tandfonline.com |

Chemical Reactivity and Mechanistic Studies of Methyl Phenanthrene 2 Carboxylate

Hydrolysis Reactions of the Methyl Ester Functionality

The ester group of Methyl phenanthrene-2-carboxylate is susceptible to hydrolysis under both alkaline and acidic conditions, proceeding through distinct mechanisms.

Mechanistic Investigations of Alkaline Hydrolysis

The alkaline hydrolysis of phenanthrene (B1679779) carboxylates has been a subject of detailed kinetic and mechanistic studies. Research on closely related isomers, such as methyl pseudo-5-formylphenanthrene-4-carboxylate, provides significant insight into the process. rsc.orgrsc.org The mechanism involves a rate-determining step where a hydroxide (B78521) anion performs a nucleophilic attack on the carbonyl carbon of the ester group. rsc.org This addition leads to the formation of a tetrahedral intermediate. Subsequently, this high-energy intermediate rapidly collapses, resulting in the expulsion of a methoxide (B1231860) ion and the formation of the carboxylate anion of the corresponding phenanthrene carboxylic acid. rsc.org

Studies measuring rate coefficients at various temperatures have allowed for the determination of the activation parameters for this type of reaction. These parameters are crucial for understanding the energetic requirements and the molecular ordering of the transition state.

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 63.2 kJ/mol |

| Entropy of Activation (ΔS‡) | -75 J/K·mol |

Acid-Catalyzed Hydrolysis Studies

While specific kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented, the mechanism follows a well-established pathway for ester hydrolysis. organic-chemistry.org The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by an acid catalyst, typically a strong mineral acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent attack by water forms a tetrahedral intermediate. This is followed by a proton transfer from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). Finally, the elimination of methanol (B129727) and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, phenanthrene-2-carboxylic acid.

Photochemical Reactions and Cycloadditions

The extended π-system of the phenanthrene core makes this compound photochemically active, enabling it to participate in various light-induced reactions, including cycloadditions.

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a characteristic reaction of alkenes and other unsaturated systems, including aromatic rings like phenanthrene. acs.org Upon absorption of UV light, the phenanthrene moiety can be excited to a higher energy state. This excited state can then react with an alkene to form a cyclobutane (B1203170) ring. acs.orgthieme-connect.de These reactions can occur intermolecularly with a separate alkene molecule or intramolecularly if an alkene chain is tethered to the phenanthrene structure. rsc.org

For phenanthrene derivatives, such as Methyl phenanthrene-9-carboxylate, photodimerization, a specific type of [2+2] photocycloaddition where two molecules of the phenanthrene derivative react with each other, has been observed. northwestern.edu Similarly, this compound is expected to undergo such reactions, leading to the formation of complex polycyclic structures containing a cyclobutane ring fused to the phenanthrene core. The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the substituents and the reaction conditions. mdpi.com

Role of Exciplex Formation in Photochemical Pathways

In many photochemical reactions involving aromatic compounds, the formation of an exciplex—an excited-state complex between two different molecules—can be a critical intermediate. rsc.org For this compound, an exciplex can form between the excited phenanthrene moiety and a ground-state reaction partner, such as an alkene or another aromatic molecule. researchgate.net

The formation of an exciplex is often characterized by a broad, structureless, and red-shifted fluorescence band compared to the fluorescence of the individual monomer. researchgate.net This intermediate is a transient species, and its electronic properties and geometry dictate the subsequent chemical pathways. The exciplex can either decay back to the ground state through fluorescence, undergo intersystem crossing to a triplet state, or proceed to form a stable photoproduct, such as a cycloadduct. rsc.org The solvent polarity can significantly influence exciplex stability and fluorescence, with more polar solvents often destabilizing the exciplex and favoring electron transfer pathways over cycloaddition. researchgate.net

Electrophilic Aromatic Substitution on the Phenanthrene Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. uci.edu The reactivity of the phenanthrene core and the position of substitution are heavily influenced by the directing effects of existing substituents.

The methyl carboxylate (–COOCH₃) group on this compound is an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack compared to unsubstituted phenanthrene. This deactivation occurs because the group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. uci.edu

Furthermore, the methyl carboxylate group acts as a meta-director. uci.edu This means that incoming electrophiles will preferentially add to the positions meta relative to the C2 position where the ester is attached. This directing effect is explained by examining the stability of the carbocation intermediate (the sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the intermediate places the positive charge directly adjacent to the electron-withdrawing carboxylate group, which is highly destabilizing. In contrast, attack at a meta position avoids this unfavorable arrangement, resulting in a more stable intermediate and a lower activation energy for the reaction. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation on this compound would be expected to yield products with the new substituent primarily at positions on the phenanthrene rings that are meta to the C2 carbon. rutgers.edumasterorganicchemistry.com

Nucleophilic Reactions Involving the Ester Carbonyl

The ester carbonyl group in this compound is an electrophilic center susceptible to attack by various nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

One of the most fundamental reactions of this type is saponification , the hydrolysis of the ester under basic conditions. This reaction is effectively irreversible as the carboxylate salt formed is resistant to further nucleophilic attack. libretexts.org The process is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide leaving group, which is then protonated by the newly formed phenanthrene-2-carboxylic acid to yield methanol and the phenanthrene-2-carboxylate anion. libretexts.orgnih.gov Acidification of the reaction mixture is necessary to obtain the final phenanthrene-2-carboxylic acid product. rsc.org

The kinetics of alkaline hydrolysis for related aromatic esters have been studied, revealing that the rate-determining step is the initial addition of the hydroxide anion to the carbonyl group. nih.gov

Another important nucleophilic reaction is ammonolysis , where ammonia (B1221849) or an amine attacks the ester carbonyl to form phenanthrene-2-carboxamide. This reaction is a standard method for the synthesis of amides from esters.

Furthermore, this compound can react with strong carbon nucleophiles such as Grignard reagents . This reaction typically involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to eliminate the methoxide ion and form a ketone. This ketone intermediate is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com

Table 1: Nucleophilic Reactions of this compound

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| Saponification | OH⁻ | 1. NaOH (aq), Heat 2. H₃O⁺ | Phenanthrene-2-carboxylic acid |

| Ammonolysis | NH₃ | NH₃, Heat | Phenanthrene-2-carboxamide |

| Grignard Reaction | R⁻ (from RMgX) | 1. RMgX, Ether 2. H₃O⁺ | Tertiary Alcohol |

Free Radical Reactions and Pathways

The phenanthrene ring system can participate in free radical reactions, often initiated by light or radical initiators. These reactions can lead to substitution on the aromatic ring or addition to the double bonds.

Free-radical halogenation , such as bromination, can occur in the presence of a radical initiator like N-bromosuccinimide (NBS) and light. oregonstate.edu The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The propagation steps involve the abstraction of a hydrogen atom from the phenanthrene ring by a bromine radical, followed by the reaction of the resulting phenanthrenyl radical with a bromine molecule to yield a bromophenanthrene derivative and a new bromine radical. youtube.com The position of substitution on the phenanthrene ring is influenced by the relative stability of the intermediate radical species.

The extended π-system of phenanthrene also makes it susceptible to photochemical degradation and radical addition reactions . nih.govresearchgate.net Under UV irradiation, the phenanthrene moiety can be excited to a higher energy state, making it more reactive towards radical species. For instance, radical species can add to the phenanthrene rings, leading to a variety of products. rsc.orgnih.gov The degradation of phenanthrene in the presence of radicals generated from peroxymonosulfate (B1194676) activation has been shown to proceed through the formation of hydroxylated and other oxygenated derivatives. researchgate.net

While specific studies on the radical-initiated polymerization of this compound are not prevalent, vinyl-substituted aromatic compounds are known to undergo such polymerizations. If a vinyl group were present on the phenanthrene ring, it could potentially undergo polymerization in the presence of a radical initiator.

Table 2: Free Radical Reactions of this compound

| Reaction Type | Reagents/Conditions | Intermediate Species | Potential Product(s) |

| Free-Radical Bromination | NBS, Light/Heat | Bromine radical, Phenanthrenyl radical | Bromo-methyl phenanthrene-2-carboxylate |

| Photochemical Degradation | UV light, Radical source | Excited state phenanthrene, various radical adducts | Oxidized/degraded phenanthrene derivatives |

| Radical Addition | Radical initiator (e.g., peroxides) | Carbon-centered radicals | Adducts to the phenanthrene ring |

Rearrangement Reactions within the Phenanthrene Framework

The structure of this compound allows for the possibility of rearrangement reactions, particularly those involving the migration of groups on the aromatic framework, often catalyzed by acid or light.

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. wikipedia.orgbyjus.comsigmaaldrich.comorganic-chemistry.orgyoutube.com While this compound is not a phenolic ester itself, a related hydroxyphenanthrene ester could undergo this rearrangement. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by the migration of the acyl group to the ortho or para position of the hydroxyl group. wikipedia.orgbyjus.com The regioselectivity is often dependent on reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com

A photochemical variant, the photo-Fries rearrangement , can also occur, proceeding through a radical mechanism upon UV irradiation. wikipedia.orgunipv.it This reaction can lead to a mixture of ortho and para substituted products. Studies on aryl benzoates have shown that the product distribution is influenced by the reaction medium. unipv.it

Another relevant rearrangement is the Newman-Kwart rearrangement , which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is a key step in the synthesis of thiophenols from phenols. wikipedia.orgorganic-chemistry.org A hydroxyphenanthrene derivative could be converted to its O-thiocarbamate, which upon heating, would rearrange to the corresponding S-aryl thiocarbamate. The driving force for this rearrangement is the formation of the more thermodynamically stable C=O bond from a C=S bond. organic-chemistry.org

While direct examples involving this compound are not extensively documented, the principles of these rearrangements are applicable to appropriately substituted phenanthrene derivatives. The extended aromatic system of the phenanthrene nucleus can influence the electronic and steric environment of the reaction, potentially affecting the regioselectivity and reaction rates.

Table 3: Potential Rearrangement Reactions for Phenanthrene Ester Derivatives

| Rearrangement | Substrate Type | Catalyst/Conditions | Key Mechanistic Feature | Product Type |

| Fries Rearrangement | Hydroxyphenanthrene ester | Lewis Acid (e.g., AlCl₃) | Acylium ion intermediate | Hydroxy phenanthryl ketone |

| Photo-Fries Rearrangement | Hydroxyphenanthrene ester | UV Light | Radical pair intermediate | Hydroxy phenanthryl ketone |

| Newman-Kwart Rearrangement | O-Phenanthryl thiocarbamate | Heat | Four-membered cyclic transition state | S-Phenanthryl thiocarbamate |

Advanced Spectroscopic and Structural Characterization of Methyl Phenanthrene 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of methyl phenanthrene-2-carboxylate.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each unique proton in the molecule. The aromatic protons typically appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are crucial for assigning protons to their respective positions on the phenanthrene (B1679779) core. For instance, the proton at the C1 position often appears as a doublet, coupled to the proton at C2. The methyl protons of the ester group (–COOCH₃) appear as a sharp singlet in the upfield region, typically around δ 4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (around δ 167 ppm). The aromatic carbons of the phenanthrene rings appear in a range from approximately δ 124 to 135 ppm. The methyl carbon of the ester group is observed at a much higher field, typically around δ 52 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H1 | ~8.7 (d) | - |

| H3 | ~8.0 (d) | - |

| H4 | ~7.9 (d) | - |

| H5 | ~7.7 (d) | - |

| H6 | ~7.6 (t) | - |

| H7 | ~7.6 (t) | - |

| H8 | ~7.9 (d) | - |

| H9 | ~8.6 (s) | - |

| H10 | ~7.8 (d) | - |

| OCH₃ | ~4.0 (s) | ~52.3 |

| C=O | - | ~167.0 |

| Aromatic C | - | ~124.0 - 135.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, s = singlet, t = triplet.

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the phenanthrene ring system. For example, cross-peaks in the COSY spectrum would confirm the coupling between H1 and H2, and H3 and H4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in definitively assigning the proton signals to their corresponding carbon atoms on the phenanthrene backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the position of the methyl carboxylate group by showing a correlation between the methyl protons and the carbonyl carbon, as well as with carbons in the phenanthrene ring (C2, C1, and C3).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational modes observed in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the ester is typically observed in the region of 1720-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch: The stretching vibration of the C-O single bond of the ester group usually appears in the 1300-1100 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations are typically seen as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings can be seen in the 900-675 cm⁻¹ region, and their positions can sometimes provide information about the substitution pattern of the aromatic system.

Table 2: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| C=O Stretch (Ester) | 1720-1700 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O Stretch (Ester) | 1300-1100 | Medium |

| Aromatic C-H Bending | 900-675 | Medium to Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are often more intense than in the IR spectrum. The C=C stretching vibrations of the phenanthrene core are particularly prominent. The C=O stretching vibration of the ester group is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the polycyclic aromatic system.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The phenanthrene core of this compound is a chromophore that absorbs ultraviolet light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones (π → π* transitions).

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) typically shows several absorption bands in the UV region. These bands correspond to the characteristic electronic transitions of the phenanthrene aromatic system. The presence of the methyl carboxylate group can cause a slight shift in the position and intensity of these absorption bands compared to unsubstituted phenanthrene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is dominated by the transitions of its extended π-conjugated system, characteristic of the phenanthrene core. The phenanthrene chromophore gives rise to several distinct absorption bands in the ultraviolet region. These transitions are typically assigned as α, p, and β bands, corresponding to transitions to the ¹Lₐ, ¹Lₑ, and ¹Bₑ excited states, respectively. The presence of the methoxycarbonyl group (-COOCH₃) at the 2-position can induce a slight bathochromic (red) shift in these absorption bands compared to unsubstituted phenanthrene. This shift is due to the extension of the conjugated system and the electronic influence of the ester group. The planarity of the phenanthrene core is crucial for these electronic transitions, as significant deviation from planarity would disrupt π-conjugation and alter the absorption spectrum.

Fluorescence and Luminescence Properties

Similar to its parent compound, phenanthrene, this compound is expected to exhibit fluorescence. Upon excitation at wavelengths corresponding to its absorption bands, the molecule transitions to an excited singlet state. It then relaxes to the ground state by emitting a photon, a process observed as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The position of the carboxylic acid group on the aromatic ring can influence photoreactivity and photomechanical responses, as seen in related structures like anthracene (B1667546) carboxylic acid derivatives. acs.org For instance, while 9-anthracene carboxylic acid is known to be photoreactive, derivatives with substitutions at the 1 and 2 positions have shown no such reactivity, a finding that may have parallels in the phenanthrene series. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound would first be separated from other components on a gas chromatography column before entering the mass spectrometer. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The primary fragmentation pathway would likely involve the loss of the methoxy (B1213986) group (•OCH₃) to form a stable acylium ion [M-31]⁺. Another significant fragmentation would be the loss of the entire methoxycarbonyl group (•COOCH₃) to yield the phenanthrene cation [M-59]⁺. The stability of the fused-ring system means the phenanthrene core itself would remain largely intact.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is particularly suitable for analyzing this compound, and tandem MS (MS/MS) provides detailed structural information. In one documented analysis, the compound was detected with a retention time (Rt) of 2.04 minutes. google.com Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily formed.

Below is a table of predicted collision cross-section (CCS) values for adducts of a closely related isomer, phenanthrene-3-carboxylic acid, which provides insight into the expected values for this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.07536 | 144.9 |

| [M+Na]⁺ | 245.05730 | 154.8 |

| [M+NH₄]⁺ | 240.10190 | 164.7 |

| [M+K]⁺ | 261.03124 | 149.9 |

| Data for the related isomer Phenanthrene-3-carboxylic acid. uni.lu |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass. The exact mass of the neutral molecule (C₁₆H₁₂O₂) is 236.08373 Da. The measured mass of the protonated molecule [M+H]⁺ would be expected to be approximately 237.09156 Da, confirming the molecular formula C₁₆H₁₃O₂⁺.

X-ray Crystallography for Solid-State Structure Determination (on derivatives or related structures)

The phenanthrene core itself is nearly planar, with a maximum deviation of only 0.03 Å from the mean plane. The carboxyl group lies almost coplanar with the aromatic system, exhibiting a small dihedral angle of 1.8°. This high degree of planarity is crucial as it enhances the π-conjugation across the molecule.

The table below summarizes key crystallographic parameters for the related compound 9-phenanthrenecarboxylic acid.

| Parameter | Value |

| Space Group | C2/c |

| Hydrogen Bond Length (O–H···O) | 2.65–2.68 Å |

| π-π Stacking Distance | 3.42–3.48 Å |

| Dihedral Angle (Aromatic Core vs. COOH) | 1.8° |

| Data for the related structure 9-Phenanthrenecarboxylic acid. |

Computational Chemistry Investigations of Methyl Phenanthrene 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, electronic properties, and reactivity. For Methyl phenanthrene-2-carboxylate, these calculations can elucidate the intricate interplay of its aromatic phenanthrene (B1679779) core and the electron-withdrawing methyl carboxylate group.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. researchgate.net By optimizing the geometry of this compound using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), one can determine its most stable three-dimensional conformation. nih.gov This optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The electronic structure analysis derived from DFT calculations reveals the distribution of electron density within the molecule. For this compound, the phenanthrene rings are expected to exhibit significant π-electron delocalization, characteristic of polycyclic aromatic hydrocarbons. The introduction of the methyl carboxylate group at the 2-position influences this electronic distribution, creating regions of varying electron density that are key to its reactivity.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be primarily localized on the electron-rich phenanthrene ring system, while the LUMO may have significant contributions from the electron-withdrawing carboxylate group. This separation of frontier orbitals is a key feature in understanding charge transfer properties within the molecule.

While specific calculated values for this compound are not available, we can infer from related compounds. For instance, DFT calculations on similar aromatic esters show HOMO-LUMO gaps that are indicative of stable yet reactive molecules.

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Aromatic Ester (Hypothetical Data based on similar compounds)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and based on typical values for similar aromatic carboxylates. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. researchgate.neticm.edu.pl It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. bibliotekanauki.pl This analysis provides quantitative information about donor-acceptor interactions, which are crucial for understanding intramolecular charge transfer (ICT). nih.gov

Table 2: Illustrative Natural Atomic Charges from NBO Analysis for Key Atoms in this compound (Hypothetical Data)

| Atom | Natural Charge (e) |

| Carbonyl Carbon (C=O) | +0.55 |

| Carbonyl Oxygen (C=O) | -0.50 |

| Ester Oxygen (O-CH3) | -0.45 |

| Phenanthrene Carbons (average) | -0.10 to +0.10 |

Note: This data is illustrative and intended to show the expected charge distribution based on the principles of NBO analysis.

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, leading to a more complete understanding of the molecular structure.

Vibrational Spectra Prediction (IR, Raman)

Theoretical calculations of vibrational frequencies using DFT can predict the Infrared (IR) and Raman spectra of a molecule. brehm-research.de These predictions are instrumental in assigning the various vibrational modes observed in experimental spectra. For this compound, the predicted IR spectrum would show characteristic peaks for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, aromatic C-H stretching, and the complex fingerprint region of the phenanthrene backbone. acs.org Similarly, the Raman spectrum would highlight the symmetric vibrations of the aromatic rings.

By comparing the computed vibrational frequencies with experimental data, a detailed assignment of the spectral features can be achieved, confirming the molecular structure and providing insights into the bonding environment.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, which is highly valuable for assigning experimental spectra and confirming structural isomers. pdx.eduillinois.eduliverpool.ac.uk The prediction of chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are influenced by the local electronic environment.

For this compound, predicting the ¹H and ¹³C NMR spectra would help in assigning the signals for the protons and carbons of the phenanthrene rings and the methyl group of the ester. The chemical shifts of the aromatic protons would be influenced by their position on the phenanthrene core and the electronic effects of the carboxylate group. Experimental NMR data for a closely related isomer, methyl phenanthrene-9-carboxylate, shows distinct signals for the aromatic protons and the methyl group. rsc.org Computational predictions for the 2-carboxylate isomer would be expected to show a different pattern of chemical shifts due to the different substitution pattern.

Table 3: Experimental NMR Chemical Shifts for Methyl phenanthrene-9-carboxylate rsc.org

| Nucleus | Chemical Shift (ppm) |

| ¹H | 8.98 – 8.90 (m, 1H), 8.78 – 8.71 (m, 1H), 8.69 (d, J = 8.4 Hz, 1H), 8.48 (s, 1H), 7.96 (d, J = 7.9 Hz, 1H), 7.75 (t, J = 7.5 Hz, 1H), 7.70 (p, J = 5.9 Hz, 2H), 7.64 (t, J = 7.4 Hz, 1H), 4.05 (s, 3H) |

| ¹³C | 168.2, 132.5, 132.3, 130.8, 130.2, 130.0, 129.2, 129.0, 127.5, 127.1, 127.0, 126.7, 126.3, 122.9, 122.8, 52.4 |

Note: This data is for the 9-carboxylate (B11530827) isomer and serves as a reference. The chemical shifts for this compound would differ.

Reactivity and Mechanism Predictions

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate potential reaction mechanisms. For this compound, these methods can identify the most likely sites for chemical reactions and analyze the energy profiles of different reaction pathways.

Transition State Analysis for Reaction Pathways

Transition state analysis is a critical computational technique used to understand the kinetics and mechanisms of chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy, which is a key factor in the reaction rate.

While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, studies on the parent compound, phenanthrene, and its derivatives provide valuable insights. For instance, the carboxylation of phenanthrene, a key step in its anaerobic biodegradation, has been studied. chemrxiv.org It is understood that this process is an initial key reaction in the anaerobic metabolism of phenanthrene. chemrxiv.org Computational studies on the formation of phenanthrene from the reaction of a phenyl radical with phenylacetylene (B144264) have been performed using Density Functional Theory (DFT) to map out reaction pathways and locate transition states. researchgate.netnih.gov

Furthermore, computational investigations into the C-H arylation of phenanthrene have elucidated the mechanism involving a sequence of transmetalation, carbometalation, and trans-β-hydrogen elimination steps. acs.org Such studies, while not directly on this compound, lay the groundwork for understanding the reactivity of the phenanthrene core. The principles and methodologies from these studies can be applied to predict the transition states for various reactions of this compound, such as electrophilic aromatic substitution, oxidation, or reduction.

A hypothetical transition state analysis for an electrophilic attack on the phenanthrene ring of this compound would involve modeling the approach of the electrophile to different positions on the aromatic rings and calculating the energy of the corresponding transition state structures. The position with the lowest activation energy would be the predicted site of reaction.

Prediction of Reactive Sites and Chemoselectivity

The prediction of reactive sites and chemoselectivity is a cornerstone of computational chemistry, guiding synthetic efforts and explaining observed product distributions. For a molecule like this compound, which possesses multiple potential reactive sites, computational methods can predict where a reaction is most likely to occur.

Several computational approaches are employed to predict the reactive sites of polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov These include the analysis of:

Aromatic Resonance Structures (Clar's Rule): This qualitative method helps to identify the most reactive regions of a PAH based on the distribution of aromatic sextets. nih.gov

Thermodynamic Stability of Intermediates: By calculating the stability of potential reaction intermediates, such as radical adducts, the most favorable reaction pathways can be identified. nih.gov

Computed Atomic Charges: Methods like Natural Bond Order (NBO), ChelpG, and Mulliken population analysis are used to calculate the partial charges on each atom, with more negatively charged carbons being more susceptible to electrophilic attack. nih.gov

Average Local Ionization Energy (ALIE): This descriptor identifies regions of a molecule that are most easily ionized, indicating sites prone to electrophilic attack. nih.gov

Fukui Functions: These functions are derived from conceptual DFT and are used to predict the reactivity of different sites in a molecule towards electrophilic, nucleophilic, and radical attack. nih.gov

Computational models can provide a more quantitative prediction. For instance, a study on the reactivity of 15 PAHs found that the condensed Fukui function (CFF) was the most effective method for predicting reactive sites. nih.gov While this compound was not included in that specific study, the methodology is directly applicable.

Below is a hypothetical table illustrating the type of data that could be generated from a computational study to predict the most likely site for an electrophilic attack on this compound.

| Carbon Position | Calculated Parameter (e.g., Fukui Function f-) | Predicted Reactivity Ranking for Electrophilic Attack |

| C1 | Value | Rank |

| C3 | Value | Rank |

| C4 | Value | Rank |

| C5 | Value | Rank |

| C6 | Value | Rank |

| C7 | Value | Rank |

| C8 | Value | Rank |

| C9 | Value | Rank |

| C10 | Value | Rank |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for exploring the three-dimensional structure of molecules and their interactions with other molecules, such as proteins. These techniques provide a dynamic picture of molecular behavior, which is crucial for understanding biological activity and for the rational design of new molecules with specific functions.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. nih.gov The quality of the interaction is often evaluated using a scoring function, which estimates the binding affinity.

A hypothetical molecular docking study of this compound against a specific protein target would involve:

Obtaining the three-dimensional structures of both this compound and the target protein.

Using a docking program to explore possible binding poses of the ligand in the protein's active site.

Scoring the different poses to identify the most likely binding mode and to estimate the binding affinity.

The results of such a study could be presented in a table format, as shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein A | -8.5 | Tyr123, Phe234, Leu345 |

| Protein B | -7.9 | Val56, Ile67, Ala78 |

| Protein C | -9.2 | Trp89, Pro90, Met101 |

These predictions can then guide the synthesis and biological testing of new compounds.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The conformation of a molecule can have a significant impact on its physical, chemical, and biological properties.

For this compound, the key conformational flexibility lies in the orientation of the methyl carboxylate group relative to the plane of the phenanthrene ring. The rotation around the single bond connecting the carboxyl group to the phenanthrene ring will have different energy profiles depending on steric and electronic interactions.

Computational methods, such as DFT, are well-suited for performing conformational analysis. By systematically rotating the dihedral angle of the ester group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations.

While a specific conformational analysis of this compound is not found in the reviewed literature, studies on related molecules provide insights. For example, a study on the conformations of methyl phenanthrene-9-carboxylate has been published. researchgate.net The principles of conformational analysis are general and can be applied to the 2-substituted isomer.

A conformational analysis of this compound would likely reveal two main low-energy conformations: one where the carbonyl group of the ester is pointing away from the adjacent hydrogen atom on the phenanthrene ring (the anti conformation) and one where it is pointing towards it (the syn conformation). The relative energies of these conformers would determine the conformational preference of the molecule.

The results of a conformational analysis can be summarized in a table like the one below.

| Conformer | Dihedral Angle (C1-C2-C=O) | Relative Energy (kcal/mol) | Population (%) |

| anti | ~180° | 0.0 | 75 |

| syn | ~0° | 0.8 | 25 |

Understanding the conformational preferences of this compound is crucial for interpreting its spectroscopic data and for understanding its interactions with biological macromolecules, as the shape of the molecule will dictate how it fits into a binding site.

Applications in Organic Synthesis and Materials Science

Methyl Phenanthrene-2-carboxylate as a Building Block in Complex Molecular Synthesis

The structural framework of this compound makes it a valuable precursor in organic synthesis. The phenanthrene (B1679779) unit provides a robust and photophysically active backbone, while the methyl ester group at the 2-position offers a site for a variety of chemical transformations.

Researchers have utilized phenanthrene-2-carboxylic acid, the parent acid of the methyl ester, as a foundational component for building more intricate molecules. evitachem.com The ester, this compound, is directly implicated in classic carbon-carbon bond-forming reactions, such as the Stobbe condensation, which is a powerful method for creating new substituted succinic acids and their derivatives. chemistry-chemists.com This reaction highlights the utility of the ester in extending carbon chains and constructing complex architectures.

The synthesis of phenanthrene derivatives often involves multi-step processes where the carboxylate group is key. For instance, synthetic strategies may involve the conversion of the carboxylic acid to an acid chloride, which is then reduced. The methyl ester can be saponified back to the free acid, demonstrating the group's role as both a reactive handle and a protective group during different stages of a complex synthesis.

Development of Phenanthrene-Based Alkaloid Analogues

There is currently limited specific information available in scientific literature detailing the use of this compound as a direct precursor for the synthesis of phenanthrene-based alkaloid analogues.

Potential in Organic Photovoltaics and Optoelectronic Applications

The unique electronic and optical properties of the phenanthrene ring system have led to its exploration in the field of materials science, particularly for optoelectronic applications. While detailed research on this compound itself is emerging, its parent acid is classified as a material relevant to organic and printed electronics, specifically in the area of liquid crystals. esdchem.com.tresdchem.com.tr Liquid crystals are crucial components in display technologies, and the rigid, rod-like structure of phenanthrene derivatives makes them suitable candidates for creating the ordered molecular arrangements necessary for such applications.

The broader family of phenanthrene-based molecules is recognized for its potential in developing materials with high thermal stability and specific electrical and optical properties. lookchem.com For example, related phenanthrene structures are investigated as building blocks for organic light-emitting diodes (OLEDs). lookchem.com The incorporation of a carboxylate group, as seen in this compound, can be used to tune the electronic properties of the molecule and influence its self-assembly into thin films, a critical aspect of device fabrication. Furthermore, studies on other functionalized polyaromatic systems, such as helicenoids derived from phenanthrene carboxylates, explore their optical properties for potential use in material sciences. researchgate.net

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound has been identified as a key intermediate in the synthesis of novel, bioactive compounds. A significant application is its use in the preparation of substituted thiophenes designed as Na+/H+ exchanger (NHE) inhibitors. In a patented process, this compound is used as a starting material in a multi-step synthesis to create compounds intended for the treatment of respiratory disorders like snoring. This demonstrates its role as a crucial pharmaceutical intermediate, providing the core structure upon which other functionalities are built to achieve a desired therapeutic effect.

The biological relevance of the phenanthrene-2-carboxylic acid structure is further underscored by its role in environmental and biological systems. It has been identified as a major metabolite during the anaerobic biodegradation of phenanthrene by certain bacteria. researchgate.net It is also being investigated as a potential biomarker for human exposure to methylated polycyclic aromatic hydrocarbons. acs.org While not a synthetic application, this biological activity inspires the use of the phenanthrene-2-carboxylate scaffold in medicinal chemistry to design new molecules that can interact with biological targets. researchgate.net

Table of Research Findings

| Application Area | Specific Use of this compound or its Parent Acid | Relevant Field | Reference(s) |

|---|---|---|---|

| Complex Synthesis | Serves as a building block for more complex molecules via reactions like the Stobbe condensation. | Organic Chemistry | evitachem.comchemistry-chemists.com |

| Materials Science | Classified as a liquid crystal material for organic and printed electronics. | Optoelectronics | esdchem.com.tresdchem.com.tr |

| Pharmaceutical Synthesis | Used as a key intermediate in the synthesis of substituted thiophenes acting as NHE inhibitors for respiratory disorders. | Medicinal Chemistry |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenanthrene-2-carboxylic acid |

| 2-Acetylphenanthrene (B184642) |

| Substituted Thiophenes |

| DL-baikiain |

| 4H-Cyclopenta[def]phenanthrene |

Analytical Method Development and Validation for Methyl Phenanthrene 2 Carboxylate

Chromatographic Methodologies

Chromatography is the primary analytical tool for the separation and detection of Methyl phenanthrene-2-carboxylate. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goals.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like this compound and its parent compounds. researchgate.netnih.gov This method offers high resolution and sensitivity, enabling the separation and identification of individual isomers and metabolites even in complex mixtures. researchgate.net

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the different boiling points and affinities of the compounds for the stationary phase within the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its unambiguous identification and quantification.

For the analysis of phenanthrene (B1679779) derivatives, the GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov This involves monitoring only a few characteristic ions for the target analyte, which significantly reduces background noise and improves detection limits. The use of deuterated internal standards, such as deuterium-labeled phenanthrene, is also a common practice to ensure accurate quantification by correcting for any analyte loss during sample preparation and analysis. nih.gov

Key GC-MS Parameters for Phenanthrene Analysis:

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250-300°C bioline.org.br |

| Oven Temperature Program | Initial temperature of 40°C (hold for 4 minutes), then ramped to 270°C at 10°C/min bioline.org.br |

| Carrier Gas | Helium or Hydrogen bioline.org.br |

| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) umanitoba.ca |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

This table provides a general overview of typical GC-MS parameters. Specific conditions may need to be optimized depending on the instrument and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for samples that are not suitable for GC analysis due to low volatility or thermal instability. When coupled with a UV or photodiode array (PDA) detector, HPLC provides a robust method for quantification. nih.gov

In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A PDA detector can acquire the entire UV-visible spectrum of the eluting compounds, which aids in their identification and purity assessment. nih.gov

A significant advantage of HPLC is its versatility in terms of mobile and stationary phase selection, allowing for the optimization of separations for a wide range of compounds. For phenanthrene derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). nih.gov

Typical HPLC-PDA Method Parameters:

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | PDA detector at a specific wavelength (e.g., 261 nm for some phenanthrenes) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

This table presents a general guide for HPLC-PDA analysis. Method optimization is essential for achieving the desired separation and sensitivity.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

For the utmost sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of LC with the highly selective and sensitive detection of a tandem mass spectrometer. LC-MS/MS is particularly useful for analyzing trace levels of this compound and its metabolites in complex biological and environmental matrices. nih.gov

The LC part of the system separates the compounds in the sample, which then enter the mass spectrometer. In the MS/MS setup, a specific precursor ion for the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and then one or more characteristic product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and significantly reduces chemical noise. mdpi.com

The development of an LC-MS/MS method involves careful optimization of both the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy. mdpi.com

Advantages of LC-MS/MS for this compound Analysis:

| Feature | Benefit |

| High Sensitivity | Enables the detection of very low concentrations of the analyte. nih.gov |

| High Specificity | Minimizes interferences from the sample matrix, leading to more accurate results. nih.gov |

| Structural Information | The fragmentation pattern can help in the structural elucidation of unknown metabolites. |

| Wide Applicability | Suitable for a broad range of sample types. |

This table highlights the key advantages of using LC-MS/MS for the analysis of this compound.

Sample Preparation Techniques

Effective sample preparation is a critical step in the analytical workflow for this compound. The primary goals are to remove interfering substances from the sample matrix, to isolate the analyte of interest, and often to concentrate it to a level that is detectable by the analytical instrument.

Solid Phase Extraction (SPE) for Isolation and Concentration

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of analytes from liquid samples. nih.gov It is based on the partitioning of the analyte between a solid sorbent and the liquid sample. For phenanthrene derivatives, reversed-phase SPE cartridges, such as those packed with C18 or polymeric sorbents, are commonly used. nih.gov

The SPE process typically involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a solvent to remove interfering substances while the analyte remains bound.

Elution: The analyte is desorbed from the sorbent using a small volume of a strong solvent.

SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process multiple samples simultaneously. It is also amenable to automation.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a classic and still widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ecoxtract.com For the extraction of this compound from aqueous samples, a water-immiscible organic solvent such as hexane, dichloromethane, or ethyl acetate (B1210297) is used. researchgate.net

The efficiency of LLE depends on several factors, including the choice of extraction solvent, the pH of the aqueous phase, the solvent-to-sample ratio, and the mixing time. ecoxtract.com Optimization of these parameters is crucial to maximize the recovery of the analyte. For instance, adjusting the pH of the aqueous sample can be important, especially if the target compound has acidic or basic properties. For carboxylic acid-containing compounds, acidifying the sample can improve extraction efficiency into an organic solvent.

While LLE can be effective, it can also be labor-intensive and may require large volumes of organic solvents. However, for certain sample types and analytical needs, it remains a valuable technique.

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, and Accuracy

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. fda.govfda.govhhs.gov This involves evaluating several performance characteristics to ensure the reliability, consistency, and accuracy of the results. nih.gov For this compound, these parameters would typically be assessed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with a suitable detector. nih.govtdi-bi.com

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. nih.gov An analytical method is considered linear if the response is directly proportional to the concentration. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. nih.gov

Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is crucial for the analysis of trace levels of contaminants and is often defined by a signal-to-noise ratio of 10:1. researchgate.net

Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. fda.gov

Accuracy indicates the closeness of the measured value to the true or accepted reference value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. fda.gov

While specific validation data for this compound is not widely published, the following tables provide illustrative examples of typical validation parameters for structurally similar phenanthrene derivatives and methyl esters, as determined by GC-MS and HPLC methods.

Table 1: Illustrative GC-MS Method Validation Parameters for a Methylated Phenanthrene Derivative Data is representative of methods used for similar compounds and should be considered illustrative for this compound.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| LOD | 0.5 - 5.0 ng/mL |

| LOQ | 1.5 - 15.0 ng/mL |

| Precision (RSD) | < 15% |

| Accuracy (Recovery) | 85 - 110% |

Table 2: Illustrative HPLC-MS/MS Method Validation Parameters for a Phenanthrene Carboxylic Acid Derivative Data is representative of methods used for similar compounds and should be considered illustrative for this compound.

| Parameter | Value |

| Linearity (R²) | > 0.99 |

| LOD | 0.1 - 1.0 ng/mL |

| LOQ | 0.3 - 3.0 ng/mL |

| Precision (RSD) | < 10% |

| Accuracy (Recovery) | 90 - 105% |

Application in Environmental and Biological Matrix Analysis

The analysis of this compound in environmental and biological samples presents unique challenges due to the complexity of the matrices and the typically low concentrations of the analyte.

Environmental Analysis: In environmental matrices such as soil, sediment, and water, PAHs and their derivatives can be present from sources like oil spills and incomplete combustion of organic materials. The analysis of this compound in these samples is important for environmental monitoring and risk assessment. nih.gov Analytical methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate and concentrate the analyte before instrumental analysis by GC-MS or LC-MS. researchgate.net The choice of method depends on the specific environmental matrix and the required sensitivity.